

Application Note: Quantitative Analysis of Djalonensone using a Novel HPLC-MS Method

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Compound of Interest		
Compound Name:	Djalonensone	
Cat. No.:	B1665736	Get Quote

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of **Djalonensone**. **Djalonensone**, also known as alternariol 9-methyl ether, is a mycotoxin and a natural dibenzo-α-pyrone found in various fungi and has been identified in plant species, raising concerns for food safety and phytopathology.[1][2] The developed method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer for high-sensitivity detection, making it suitable for researchers, scientists, and drug development professionals. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of **Djalonensone**.

Introduction

Djalonensone is a secondary metabolite with potential biological activities, making its accurate quantification crucial for various research fields.[1] As a member of the flavonoid and phenolic compound family, its analysis can be approached using established chromatographic techniques.[3] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for the determination of trace levels of such compounds in complex matrices.[4] This application note presents a detailed protocol for the quantification of **Djalonensone**, addressing the need for a reliable analytical method.



ExperimentalMaterials and Reagents

- **Djalonensone** standard (purity ≥98%)
- **Djalonensone**-d3 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- · Ammonium acetate
- C18 Solid Phase Extraction (SPE) cartridges

Instrumentation

- HPLC System: A standard HPLC system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μ m) is a common choice for flavonoid separation.

Standard and Sample Preparation

Standard Stock Solution Preparation:

- Accurately weigh 1 mg of **Djalonensone** standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
- Prepare a 1 mg/mL stock solution of the internal standard (**Djalonensone**-d3) in methanol.
- Store stock solutions at -20°C.



Calibration Standards and Quality Control Samples:

 Prepare working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

• Fortify blank matrix (e.g., plant extract, plasma) with the working solutions to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation from Plant Matrix:

- Homogenize 1 g of the plant sample with 10 mL of acetonitrile/water (80:20, v/v).
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of 10% methanol.
- Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.
- Elute the analyte with methanol and evaporate the eluent.
- Reconstitute the final residue in 200 μL of the mobile phase for HPLC-MS analysis.

HPLC-MS Method HPLC Conditions

- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μm)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 μL



Column Temperature: 25°C

Gradient Program:

0-1.5 min: 35% B to 75% B

• 1.5-6 min: 75% B to 95% B

6-8 min: Hold at 95% B

o 8.1-10 min: Return to 35% B and equilibrate

MS Conditions

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

• Multiple Reaction Monitoring (MRM) Transitions:

Djalonensone: Precursor Ion (m/z) -> Product Ion (m/z)

• **Djalonensone**-d3 (IS): Precursor Ion (m/z) -> Product Ion (m/z)

• Ion Source Parameters:

Spray Voltage: 4500 V

Desolvation Temperature: 550°C

Gas 1 (Nebulizer) Pressure: 50 psi

Gas 2 (Heater) Pressure: 50 psi

Curtain Gas: 30 psi

Collision Gas: 2 psi

Data Presentation

Table 1: Quantitative Data Summary for **Djalonensone** Analysis



Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Precision (%RSD)	< 15%
Accuracy (%Recovery)	85 - 115%
Internal Standard	Djalonensone-d3

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

- Primary Stock: Weigh 1.0 mg of **Djalonensone** and dissolve in 1.0 mL of methanol to get a 1 mg/mL solution.
- Working Standards: Perform serial dilutions of the primary stock with 50% acetonitrile in water to obtain a series of working standards with concentrations ranging from 10 ng/mL to 10 μg/mL.
- Calibration Curve Standards: Spike 10 μL of each working standard into 90 μL of blank matrix extract to create calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
- Add 10 μL of the internal standard working solution (e.g., 100 ng/mL **Djalonensone**-d3) to each calibration standard.

Protocol 2: Sample Extraction from Plant Material

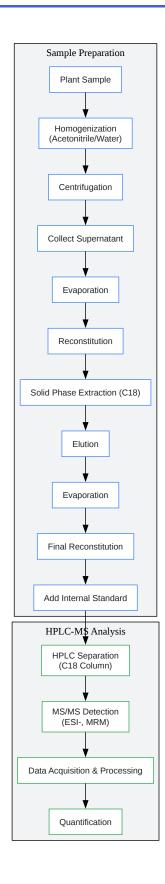
- Homogenization: Weigh 1.0 g of the finely ground plant material into a 50 mL centrifuge tube.
 Add 10 mL of 80% acetonitrile.
- Extraction: Vortex the tube for 1 minute and then sonicate for 15 minutes.



- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.
- Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.
- SPE Cleanup:
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the reconstituted sample onto the cartridge.
 - Wash the cartridge with 3 mL of 10% methanol.
 - Elute the **Djalonensone** with 3 mL of methanol.
- Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 μL of the initial mobile phase (35% Acetonitrile in water with 0.1% formic acid). Add the internal standard. The sample is now ready for injection.

Visualizations





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Caption: Experimental workflow for **Djalonensone** quantification.



Conclusion

The HPLC-MS method detailed in this application note provides a robust and reliable approach for the quantification of **Djalonensone** in various matrices. The method demonstrates excellent sensitivity, selectivity, and accuracy, making it a valuable tool for researchers in food safety, natural product chemistry, and drug development. The provided protocols offer a clear guide for the successful implementation of this analytical technique.

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